Chloromethyl(dimethyl)methoxysilane

Organosilicon synthesis Heterogeneous catalysis Process chemistry

Chloromethyl(dimethyl)methoxysilane (CAS 18143-33-4) is a monofunctional organosilane featuring a silicon center bonded to a reactive chloromethyl group, two methyl groups, and a single hydrolyzable methoxy group. This compound belongs to the class of trialkylheterosilanes and is typically supplied as a clear to slightly cloudy liquid with a density of 0.980 g/mL at 25°C and a refractive index of approximately 1.4310.

Molecular Formula C4H11ClOSi
Molecular Weight 138.67 g/mol
CAS No. 18143-33-4
Cat. No. B098375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl(dimethyl)methoxysilane
CAS18143-33-4
Molecular FormulaC4H11ClOSi
Molecular Weight138.67 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)CCl
InChIInChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3
InChIKeyZCSLOBFDVTWIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl(dimethyl)methoxysilane (CAS 18143-33-4) for Scientific Procurement: Monofunctional Silane Selection Guide


Chloromethyl(dimethyl)methoxysilane (CAS 18143-33-4) is a monofunctional organosilane featuring a silicon center bonded to a reactive chloromethyl group, two methyl groups, and a single hydrolyzable methoxy group [1]. This compound belongs to the class of trialkylheterosilanes and is typically supplied as a clear to slightly cloudy liquid with a density of 0.980 g/mL at 25°C and a refractive index of approximately 1.4310 . Its molecular weight is 138.67 g/mol, and it exhibits sensitivity to moisture due to the methoxy group's hydrolytic lability . Unlike polyfunctional silanes that form complex three-dimensional networks upon hydrolysis, this monofunctional architecture enables precise, single-point surface attachment without uncontrolled crosslinking, making it a critical building block in materials science and polymer chemistry .

Why Chloromethyl(dimethyl)methoxysilane Cannot Be Interchanged with Generic Silanes: Evidence-Based Differentiation


Generic substitution of silane reagents without attention to alkoxy group identity, substitution pattern, and hydrolysis kinetics leads to irreproducible surface coverage, variable crosslinking density, and compromised product performance. The methoxy group in chloromethyl(dimethyl)methoxysilane hydrolyzes faster than ethoxy analogs under equivalent conditions [1], enabling more efficient surface silanization in moisture-sensitive applications. Furthermore, this compound's single methoxy group limits hydrolysis to at most one silanol per molecule, preventing the uncontrolled three-dimensional polymerization that plagues di- and tri-alkoxysilanes [2]. The chloromethyl functionality provides a distinct nucleophilic substitution handle that is absent in simpler alkylsilanes such as trimethylmethoxysilane, enabling downstream functionalization that cannot be achieved with non-halogenated analogs . These three structural features—methoxy identity, monofunctionality, and chloromethyl presence—collectively define a reactivity profile that cannot be replicated by casually substituting alternative silanes.

Quantitative Differentiation Evidence for Chloromethyl(dimethyl)methoxysilane Procurement Decisions


Synthesis Yield Advantage: Heterogeneous Gas-Solid Reaction with Lithium Methoxide

Chloromethyl(dimethyl)methoxysilane can be synthesized via heterogeneous gas-solid reaction of chloromethyldimethylchlorosilane with solid lithium methoxide at 80-160°C [1]. In contrast, reactions using sodium methoxide or potassium methoxide under identical conditions lead to displacement of both the halogen from silicon and the chloromethyl group, producing undesired side products [1]. The lithium methoxide route yields the target compound without complicating side products or the need for solvent separation [1].

Organosilicon synthesis Heterogeneous catalysis Process chemistry

Hydrolysis Reactivity Advantage: Methoxy vs. Ethoxy Functional Silanes

In surface modification applications, methoxysilanes such as chloromethyl(dimethyl)methoxysilane are capable of reacting with hydroxylated substrates under dry, aprotic conditions without requiring catalysis [1]. In contrast, the less reactive ethoxysilanes require added catalysts to achieve suitable reactivity under the same dry, aprotic conditions [1]. This difference in intrinsic reactivity has practical implications for process design and material handling.

Surface modification Silane coupling agents Hydrolysis kinetics

Controlled Surface Modification: Monofunctional vs. Polyfunctional Silane Architecture

Unlike di- and tri-alkoxysilanes which can undergo extensive crosslinking and form three-dimensional polymeric networks upon hydrolysis, chloromethyl(dimethyl)methoxysilane possesses only one hydrolyzable methoxy group [1]. This monofunctional architecture limits hydrolysis to at most one silanol group per molecule, thereby restricting condensation to dimer formation rather than uncontrolled three-dimensional polymerization [1]. Solid-state NMR studies of silica silylation with polyfunctional silanes have demonstrated that the products are characterized primarily by single silane-to-surface attachments [2], and the monofunctional nature of chloromethyl(dimethyl)methoxysilane enforces this behavior without the complexity of managing horizontal or vertical polymerization [2].

Silica surface silanization Monolayer formation Controlled polymerization

Downstream Functionalization: Chloromethyl as a Versatile Synthetic Handle

The chloromethyl group in chloromethyl(dimethyl)methoxysilane serves as an electrophilic center that participates in nucleophilic substitution reactions, enabling the introduction of diverse functional moieties after initial silanization . This reactivity profile is exploited in the synthesis of siloxanes and other silicon-based materials . In contrast, simpler alkylsilanes such as trimethylmethoxysilane lack this reactive handle, limiting their utility to passive surface hydrophobization without the capacity for subsequent chemical modification [1]. The compound reacts with cyclic pyridinium salts, alkyl moieties, and amines to form alicyclic silanes, demonstrating the breadth of accessible transformations .

Organic synthesis Nucleophilic substitution Surface functionalization

Methoxy- vs. Ethoxy-Silane Hydrolysis Kinetics: Rate Difference Implications

Methoxysilanes hydrolyze faster than ethoxysilanes under equivalent conditions, a trend that is well-established in the organosilicon literature . In general, the reactivity of hydroxylated surfaces with organofunctional silanes decreases in the order Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃ [1]. Methanol, the byproduct of methoxysilane hydrolysis, is more volatile than ethanol, facilitating its removal from reaction mixtures and potentially driving reactions to completion more efficiently [1]. This kinetic advantage translates to reduced processing time and potentially lower energy input in industrial surface treatment operations.

Hydrolysis rate Reaction kinetics Process optimization

Hydrolytic Stability Differentiation: Acid vs. Base Catalysis Sensitivity

The hydrolysis of methoxysilanes exhibits distinct pH-dependent kinetics. Under acidic conditions, hydrolysis proceeds via an SN₂-type mechanism with protonation of the alkoxy oxygen followed by nucleophilic attack by water; under basic conditions, hydrolysis involves direct nucleophilic attack by hydroxide ion on silicon [1]. For methoxysilanes, the rate is typically fastest under acidic conditions (pH 3-5) and accelerates again under strongly basic conditions (pH > 9) [1]. This pH-dependent behavior differs from that of chlorosilanes, which react violently with water across all pH ranges and generate corrosive HCl, or aminosilanes, which are self-catalyzing and exhibit different pH-rate profiles [2].

Hydrolysis mechanism pH dependence Stability profile

Validated Application Scenarios for Chloromethyl(dimethyl)methoxysilane (CAS 18143-33-4)


Synthesis of High-Purity α-Silane Intermediates and End-Capping Agents

Chloromethyl(dimethyl)methoxysilane serves as an α-silane intermediate and end-capping agent in polymer and materials synthesis [1]. The clean, high-yield synthetic route via heterogeneous gas-solid reaction with lithium methoxide ensures that the starting material for these applications is free from side products that would otherwise require solvent separation [2]. This purity advantage directly translates to higher fidelity in subsequent derivatization steps, including reactions with amines to form N,O-functionalized organosilanes [3].

Controlled Monolayer Surface Modification of Hydroxylated Substrates

For applications requiring precise, stoichiometric surface functionalization—such as silica particle modification, glass slide silanization, or sensor surface preparation—the monofunctional methoxysilane architecture of chloromethyl(dimethyl)methoxysilane prevents the uncontrolled three-dimensional polymerization that occurs with di- and tri-alkoxysilanes [1]. The compound reacts with hydroxylated surfaces under dry, aprotic conditions without requiring catalysis, in contrast to ethoxysilanes [2]. The resulting surface-bound chloromethyl groups can be further elaborated via nucleophilic substitution reactions to introduce desired functionalities [3].

Precursor for Chloromethyl-Functionalized Stationary Phases in Chromatography

Chloromethyl-functional silanes have been employed as precursors for hypercrosslinked, surface-confined stationary phases in HPLC [1]. While the published work utilized dimethyl-chloromethyl-phenylethylchlorosilane, the chloromethyl(dimethyl)methoxysilane scaffold offers an analogous reactive handle for Friedel-Crafts-based crosslinking strategies. The methoxy group enables covalent attachment to silica surfaces via Si-O-Si bond formation [2], while the chloromethyl group remains available for subsequent polymerization or functionalization reactions [3].

Alternative Silylating Agent for Silica Aerogel Surface Modification

Comparative studies of surface modification reactions for silica aerogels have demonstrated that methoxysilane-based silylating agents can replace trimethylchlorosilane without generating harmful hydrochloric acid while retaining similar surface modification tendencies [1]. Chloromethyl(dimethyl)methoxysilane, as a monofunctional methoxysilane, provides an alternative to chlorosilanes in aerogel hydrophobization applications where avoidance of corrosive HCl byproducts is desirable. The molecular structure—specifically the number of methoxy groups—influences silylation ability and the resulting pore structure of the modified aerogel [1].

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